3-(3-((4-Methylbenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
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Overview
Description
Scientific Research Applications
Synthesis and Structure Analysis
- Water-soluble Cobalt(II) & Cobalt(III) complexes : Triazine ligands, including derivatives of 1,2,4-triazine, have been synthesized and used to create cobalt complexes. These complexes have been characterized by analytical, thermal, spectroscopic, and diffraction studies, showing different coordination modes and ligand field stabilization (Parveen et al., 2018).
Anticancer Activity
- Anticancer Activity of Triazinone Derivatives : Some triazinone derivatives, including those similar in structure to 3-(3-((4-Methylbenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid, have shown significant in vitro anticancer activities against various cancer cell lines (Saad & Moustafa, 2011).
Molecular Structure and Binding
- Crystal Structure Analysis : Research has been conducted on the crystal structure of related triazine compounds, which helps in understanding their molecular arrangement and potential interactions (Fun et al., 2011).
Antioxidant Properties
- Antioxidant Properties : Studies on triazole derivatives have investigated their antioxidant activities. This research is crucial for understanding the potential therapeutic applications of these compounds (Dovbnya et al., 2022).
Chemical Synthesis and Transformations
- Synthesis and Transformations : Research into the synthesis and transformations of compounds with structures similar to this compound provides insights into their chemical properties and potential applications (El-Ahl et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
3-[3-[(4-methylphenyl)methylsulfanyl]-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-9-2-4-10(5-3-9)8-21-14-15-13(20)11(16-17-14)6-7-12(18)19/h2-5H,6-8H2,1H3,(H,18,19)(H,15,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDBFIPEPMSHBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(C(=O)N2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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